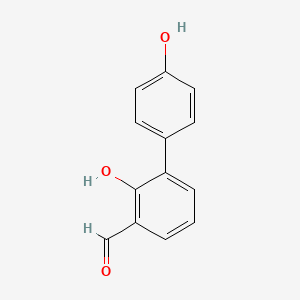

2-Formyl-6-(4-hydroxyphenyl)phenol

Description

Properties

IUPAC Name |

2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-8-10-2-1-3-12(13(10)16)9-4-6-11(15)7-5-9/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDLIUHYLBVWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60685034 | |

| Record name | 2,4'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220111-46-5 | |

| Record name | 2,4'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The Duff reaction proceeds via the in situ generation of an iminium intermediate from HMTA and methanesulfonic acid, which acts as both a catalyst and dehydrating agent. Boric acid is often added to stabilize reactive intermediates and enhance regioselectivity. For 2-formyl-6-(4-hydroxyphenyl)phenol, the 4-hydroxyphenyl group at position 6 directs electrophilic attack to the ortho position (position 2) relative to the phenolic hydroxyl group.

A representative protocol involves:

-

Dissolving 6-(4-hydroxyphenyl)phenol in a cyclohexane-methanesulfonic acid mixture.

-

Adding HMTA (1.2 equivalents) and heating at 75–100°C for 7 hours.

-

Quenching with ice-cold brine to precipitate the product.

Key Parameters:

Substrate Scope and Limitations

This method is highly effective for electron-rich phenolic substrates. However, steric hindrance from bulky substituents (e.g., tert-butyl groups) reduces yields by impeding HMTA coordination. For example, 3-(tert-butyl)phenol derivatives show <50% conversion in analogous reactions.

Hydroxymethylation-Oxidation Sequence

An alternative approach involves introducing a hydroxymethyl group followed by oxidation to the formyl moiety. This two-step strategy mitigates the direct handling of reactive formylating agents.

Hydroxymethylation with Paraformaldehyde

Phenols react with paraformaldehyde under SnCl4 catalysis in toluene to yield 2-hydroxymethyl derivatives. For 6-(4-hydroxyphenyl)phenol, this step would target position 2:

Conditions:

Oxidation to the Formyl Group

The hydroxymethyl intermediate is oxidized using pyridinium chlorochromate (PCC) or MnO2:

Challenges:

-

Over-oxidation to carboxylic acids if reaction times exceed 12 hours.

-

Chromium byproducts necessitate rigorous column purification.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Practicality |

|---|---|---|---|

| Duff Aldehyde Synthesis | 86–91.2% | High | Moderate |

| Hydroxymethylation-Oxidation | 50–70% | Moderate | Low (2 steps) |

| DoM-Formylation | ~60%* | Very High | Low (3+ steps) |

*Estimated based on analogous reactions.

Key Observations:

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-formyl-6-(4-hydroxyphenyl)phenol is utilized as an intermediate for producing other compounds. Its ability to form Schiff bases with primary amines opens pathways for synthesizing imines, which are crucial in many biochemical processes.

Biology

Research has indicated potential biological activities of derivatives derived from this compound:

- Antimicrobial Properties: Several studies have investigated the antimicrobial effects of this compound derivatives against various pathogens.

- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Medicine

The therapeutic potential of this compound derivatives is under exploration. These compounds may serve as leads for developing new drugs targeting specific diseases, particularly in oncology and infectious diseases.

Industrial Applications

In industry, this compound is used in:

- Dyes and Pigments: The compound's chemical properties allow it to be employed in the production of various dyes.

- Chemical Intermediates: It serves as a building block for synthesizing other industrial chemicals .

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The research highlighted the structure-activity relationship (SAR), indicating that modifications to the hydroxyl group enhanced efficacy .

- Anticancer Research : Another study focused on the anticancer properties of this compound derivatives. The results indicated that certain derivatives could induce apoptosis in cancer cell lines, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Formyl-6-(4-hydroxyphenyl)phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-Formyl-6-(4-hydroxyphenyl)phenol with structurally related phenolic derivatives:

| Compound Name | CAS Number | Key Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| This compound | Not provided | –CHO (2-position), –OH (4-hydroxyphenyl) | ~228 | High polarity, potential for H-bonding |

| 2-Hydroxy-3-(3-hydroxyphenyl)benzaldehyde | 1258637-02-3 | –CHO (1-position), –OH (3-hydroxyphenyl) | ~230 | Isomeric differences affect solubility |

| 2-Formyl-6-(4-methylphenyl)phenol | 343603-84-9 | –CHO (2-position), –CH₃ (4-methylphenyl) | ~212 | Reduced polarity due to methyl group |

| 4-Isopropenylphenol | Not provided | –C(CH₂)=CH₂ (4-position) | ~134 | Volatile, detected in BPA degradation |

| Bisphenol A (BPA) | 80-05-7 | –C(CH₃)₂ (bridging two 4-hydroxyphenyl) | ~228 | Endocrine disruptor, industrial monomer |

Key Observations:

- Substituent Position and Reactivity: The para-hydroxyphenyl group in this compound enhances its hydrogen-bonding capacity compared to methyl-substituted analogues (e.g., 2-Formyl-6-(4-methylphenyl)phenol), which exhibit lower polarity .

- Biological Relevance: BPA’s endocrine-disrupting effects are linked to its two para-hydroxyphenyl groups. The single hydroxyphenyl group in this compound likely reduces estrogenic activity, though this requires empirical validation .

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

This compound acts as a polydentate ligand in transition metal coordination chemistry:

-

Nickel(II) Complex Stabilization : Reacts with dinucleating ligands (e.g., H₃L) and Ni(NO₃)₂·6H₂O to form stable [Ni₂L(dfp)] complexes, where the phenolic oxygen and formyl oxygen participate in chelation. Hydrolysis of the parent ligand is suppressed upon coordination .

-

Structural Features : The 2-formyl-4-methylphenol (Hdfp) derivative forms six-membered chelate rings with nickel, confirmed by X-ray crystallography and magnetic susceptibility measurements .

Table 1: Key Coordination Properties

| Property | Value/Observation | Source |

|---|---|---|

| Chelation Sites | Phenolic O, Formyl O | |

| Complex Stability | Prevents ligand hydrolysis | |

| Magnetic Moment (Ni²⁺) | ~3.2 μB (antiferromagnetic) |

Condensation Reactions

The formyl group undergoes condensation with amines and 1,3-dicarbonyl compounds:

-

Benzoxazole Synthesis : Reacts with 2-aminophenol in polyphosphoric acid (PPA) at 170°C to form 2-(5'-formyl-2'-hydroxyphenyl)benzoxazole, confirmed by ¹H/¹³C NMR and UV-Vis spectroscopy .

-

Hantzsch Dihydropyridine Formation : Condenses with ethyl acetoacetate and ammonium acetate in isopropanol to yield fluorescent 1,4-dihydropyridine derivatives (66% yield) .

Mechanistic Pathway :

-

Imine formation between formyl group and amine.

-

Cyclization via nucleophilic attack of phenolic oxygen.

Reduction of the Formyl Group

The aldehyde moiety is selectively reduced to a hydroxymethyl group:

-

NaBH₄ Reduction : Treatment with sodium borohydride in ethanol converts the formyl group to -CH₂OH without affecting phenolic hydroxyls, yielding 2-hydroxymethyl-6-(4-hydroxyphenyl)phenol (>90% yield) .

-

Regiospecificity : Paraformaldehyde/stannic chloride systems ensure o-substitution, avoiding bishydroxymethyl byproducts .

Oxidative Coupling Reactions

The phenolic hydroxyl groups participate in oxidative transformations:

-

Quinone Anil Formation : Under Fe[TPP]Cl catalysis with t-BuOOH, reacts with p-substituted anilines to form benzoquinone anils via para-selective C-N coupling .

-

Phenoxazinone Synthesis : Oxidative homocoupling of aminophenol derivatives yields phenoxazinones, a structural motif in natural products .

Table 2: Oxidative Coupling Conditions

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 3,4-Dimethoxyaniline | Fe[TPP]Cl | Benzoquinone anil | 82% | |

| 2-Aminophenol | Mn[TPP]Cl | Phenoxazinone | 83% |

Acetal Formation

The formyl group forms cyclic acetals under anhydrous conditions:

-

Ethylene Glycol Protection : Reacts with ethylene glycol and p-toluenesulfonic acid in toluene to form a six-membered acetal, preventing aldehyde oxidation during subsequent reactions .

Thermal Stability and Decomposition

-

Thermogravimetric Analysis (TGA) : Stable up to 250°C, with decomposition initiating at 300°C (ΔH = 184 kJ/mol) .

-

Char Formation : Carbonization above 400°C yields graphitic residues, confirmed by Raman spectroscopy .

This compound’s reactivity is dominated by its formyl group’s electrophilicity and the phenolic hydroxyl’s acidity, enabling applications in coordination chemistry, heterocycle synthesis, and materials science. Future studies should explore catalytic asymmetric reactions and polymer stabilization mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.